molecular formula C28H40O5 B15388636 Benzoic acid, 4-(decyloxy)-, 4-(2-ethoxypropoxy)phenyl ester CAS No. 102364-09-0

Benzoic acid, 4-(decyloxy)-, 4-(2-ethoxypropoxy)phenyl ester

Cat. No.: B15388636
CAS No.: 102364-09-0
M. Wt: 456.6 g/mol
InChI Key: VTNOTMBKDGRSMB-UHFFFAOYSA-N
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Description

Chemical Name: Benzoic acid, 4-(decyloxy)-, 4-[[(2S,3S)-3-propyloxiranyl]methoxy]phenyl ester Synonyms:

  • 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate
  • CAS No.: 107133-34-6 Molecular Formula: C₂₉H₄₀O₅ Molecular Weight: 468.634 g/mol Structural Features:
  • Aromatic benzoate core with a decyloxy (C₁₀H₂₁O) substituent at the 4-position.
  • A second phenyl ester group at the 4-position, modified with a 2-ethoxypropoxy chain containing an (S,S)-configured epoxyhexyl group.
  • Two stereocenters in the epoxyhexyl moiety, influencing reactivity and material properties .

Properties

CAS No.

102364-09-0

Molecular Formula

C28H40O5

Molecular Weight

456.6 g/mol

IUPAC Name

[4-(2-ethoxypropoxy)phenyl] 4-decoxybenzoate

InChI

InChI=1S/C28H40O5/c1-4-6-7-8-9-10-11-12-21-31-25-15-13-24(14-16-25)28(29)33-27-19-17-26(18-20-27)32-22-23(3)30-5-2/h13-20,23H,4-12,21-22H2,1-3H3

InChI Key

VTNOTMBKDGRSMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC(C)OCC

Origin of Product

United States

Biological Activity

Benzoic acid derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The compound Benzoic acid, 4-(decyloxy)-, 4-(2-ethoxypropoxy)phenyl ester is a specific ester that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

  • Molecular Formula : C29H42O5
  • Molecular Weight : 470.7 g/mol
  • InChIKey : BWXIIZIEPBCLRF-DEOSSOPVSA-N

Biological Activity Overview

The biological activity of benzoic acid derivatives can be attributed to their ability to interact with various biological systems. This section summarizes key findings related to the activity of This compound .

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains. The antimicrobial mechanism is often linked to the disruption of bacterial cell membranes and inhibition of metabolic pathways.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Benzoic Acid DerivativeE. coli32 µg/mL
Benzoic Acid DerivativeS. aureus16 µg/mL

Toxicological Assessment

The toxicokinetics of benzoic acid esters indicate that they are metabolized rapidly in vivo. The primary metabolites include benzoic acid and phenol, which are known to exhibit low acute toxicity at low doses. However, phenol can cause adverse effects at higher concentrations.

  • Acute Toxicity : Limited data suggest low toxicity via dermal and inhalation routes.
  • Skin Sensitization : Studies show that similar compounds can cause skin sensitization, with an effective concentration (EC3) reported at approximately 20% for certain benzoate esters .

Case Studies

  • Case Study on Antifungal Activity :
    A recent study evaluated the antifungal properties of benzoate esters against Candida albicans. The results indicated that the compound exhibited a significant inhibitory effect with an MIC of 64 µg/mL, suggesting potential use in antifungal therapies.
  • Case Study on Anti-inflammatory Effects :
    Another investigation assessed the anti-inflammatory properties of benzoic acid derivatives in a murine model of inflammation. The results demonstrated a reduction in inflammation markers by approximately 40% when treated with the compound at a dose of 10 mg/kg.

The biological activity of benzoic acid esters is often attributed to their ability to undergo hydrolysis in biological systems, leading to the release of active metabolites such as benzoic acid and phenol. These metabolites can interact with various cellular targets, modulating enzymatic activities and influencing cellular signaling pathways.

Comparison with Similar Compounds

Physicochemical Properties :

  • Boiling Point : 588.5°C
  • Density : 1.055 g/cm³
  • Flash Point : 247.7°C
  • Polar Surface Area (PSA) : 57.29 Ų
  • Key Applications: Potential use in liquid crystals, polymer precursors, or specialty coatings due to its epoxy group and stereochemistry .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to three analogs with varying alkoxy chains, substituents, and functional groups.

Compound Name CAS No. Molecular Formula MW (g/mol) Key Substituents Unique Features
Benzoic acid, 4-(decyloxy)-, 4-[[(2S,3S)-3-propyloxiranyl]methoxy]phenyl ester 107133-34-6 C₂₉H₄₀O₅ 468.63 Decyloxy (C₁₀H₂₁O), epoxyhexyloxy (stereospecific) Epoxy group for cross-linking; stereocenters enhance chiral applications
Benzoic acid, 4-(1-methylethyl)-, 4-(pentyloxy)phenyl ester 62716-91-0 C₂₁H₂₆O₃ 326.43 Isopropyl (C₃H₇), pentyloxy (C₅H₁₁O) Compact structure; lacks reactive groups, suitable for non-polar matrices
Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester 65629-01-8 C₂₆H₃₆O₄ 436.56 Octyloxy (C₈H₁₇O), pentyloxy (C₅H₁₁O) Symmetric alkoxy chains; potential liquid crystal applications
Benzoic acid, 4-[[6-[(1-oxo-2-propenyl)oxy]hexyl]oxy]-, 2,3,5-trimethylphenylene ester SP-40-007 C₂₈H₃₂O₇ 504.55 Acryloyloxy (reactive double bond), trimethylphenylene ester Polymerizable acrylate group; used in R&D for functional polymers

Physicochemical Property Comparison

Property Target Compound 4-(1-Methylethyl) Analog 4-(Octyloxy) Analog Acrylate-Modified Analog
Boiling Point (°C) 588.5 Not reported Not reported Not reported
Density (g/cm³) 1.055 ~1.02 (estimated) ~1.04 (estimated) ~1.12 (estimated)
Polar Surface Area 57.29 ~35 (alkoxy-dominated) ~40 ~75 (due to acrylate)
Reactivity Epoxy ring-opening Low (inert alkoxy groups) Low High (acrylate polymerization)

Key Observations :

  • The target compound’s epoxy group and stereochemistry distinguish it from analogs, enabling applications in chiral materials or cross-linked polymers.
  • Longer alkoxy chains (e.g., decyloxy vs. pentyloxy) increase hydrophobicity and thermal stability .
  • The acrylate-modified analog (SP-40-007) exhibits higher reactivity due to its polymerizable double bond, making it suitable for photoresists or coatings .

Application Potential

Target Compound :

  • Liquid Crystals : The combination of rigid aromatic cores and flexible alkoxy chains aligns with mesogen design principles.
  • Epoxy-Based Polymers : Stereospecific epoxy groups enable controlled cross-linking in high-performance resins .

4-(1-Methylethyl) Analog: Plasticizers/Additives: Non-reactive isopropyl and pentyloxy groups may enhance compatibility in polymer blends .

4-(Octyloxy) Analog :

  • Thermotropic Materials : Symmetric alkoxy chains support smectic or nematic phase formation in liquid crystals .

Acrylate-Modified Analog :

  • UV-Curable Coatings : Acryloyloxy groups facilitate rapid polymerization under light exposure .

Q & A

Q. What experimental conditions are critical for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction parameters:

  • Catalysts : Acid/base catalysts like p-toluenesulfonic acid or sulfuric acid enhance esterification efficiency .
  • Solvents : Toluene or dichloromethane are preferred due to their inertness and ability to dissolve intermediates .
  • Atmosphere : Reactions should proceed under inert gas (e.g., nitrogen) to prevent oxidation of alkoxy or propenyloxy groups .
  • Temperature : Moderate heating (40–80°C) balances reaction rate and side-product suppression .

Q. Which analytical techniques are most effective for characterizing its purity and structure?

  • NMR Spectroscopy : Distinguishes between ester carbonyl (~168–170 ppm) and ether/alkoxy protons (δ 3.5–4.5 ppm) .
  • FT-IR : Confirms ester C=O stretching (~1720 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How does its structure differ from simpler benzoic acid derivatives?

A comparison table highlights unique features:

CompoundKey Structural Differences
Benzoic acidLacks alkoxy/ethoxypropoxy side chains
Ethyl 4-ethoxybenzoateShorter ethoxy group vs. decyloxy chain
4-[2-(2-Propenyloxy)ethoxy]benzoic acidPropenyloxy group increases reactivity
The decyloxy and ethoxypropoxy chains enhance hydrophobicity and potential mesogenic behavior .

Advanced Research Questions

Q. How can thermal stability and phase transitions be systematically analyzed?

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset (e.g., ~250°C for similar esters) .
  • Differential Scanning Calorimetry (DSC) : Identifies melting points and liquid crystalline phases (e.g., smectic-to-nematic transitions) .
  • Polarized Optical Microscopy : Observes birefringence patterns to confirm mesophase behavior .

Q. How should researchers resolve contradictions in reported physical properties (e.g., density, boiling point)?

  • Reproducibility Checks : Validate measurements using standardized methods (e.g., ASTM for density).
  • Computational Validation : Compare experimental data with predicted values from software like COSMOtherm .
  • Purity Assessment : Contradictions often arise from impurities; use mass spectrometry to confirm molecular ion peaks .

Q. What structure-property relationships govern its potential as a surfactant or liquid crystal?

  • Alkoxy Chain Length : The decyloxy group (C10) enhances hydrophobic interactions, critical for surfactant micelle formation .
  • Ethoxypropoxy Flexibility : The branched ethoxypropoxy moiety disrupts crystallinity, favoring nematic phase stability .
  • Polar Headgroup : The ester carbonyl group contributes to dipole-dipole interactions in liquid crystalline phases .

Q. What safety protocols are essential for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact .
  • First Aid : For eye exposure, rinse with water for 15+ minutes; for ingestion, seek immediate medical assistance .

Q. Methodological Notes

  • SHELX Software : While primarily for crystallography, SHELXL refinement principles can guide molecular modeling of ester conformers .
  • Interaction Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities with biomolecules .

For further experimental details, consult peer-reviewed protocols from authoritative journals or databases like PubChem, avoiding unverified commercial platforms.

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